2-Bromopropyl 4-nitrobenzene-1-sulfonate
Description
Structure
3D Structure
Properties
CAS No. |
130018-56-3 |
|---|---|
Molecular Formula |
C9H10BrNO5S |
Molecular Weight |
324.15 g/mol |
IUPAC Name |
2-bromopropyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10BrNO5S/c1-7(10)6-16-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3 |
InChI Key |
PVKYEHUUUAGNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthesis Strategies for 2 Bromopropyl 4 Nitrobenzene 1 Sulfonate
Retrosynthetic Analysis for 2-Bromopropyl 4-nitrobenzene-1-sulfonate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the sulfonate ester bond (C-O-S). This bond is typically formed by the reaction of an alcohol with a sulfonyl chloride, a well-established and efficient method for creating sulfonate esters.
This disconnection yields two primary synthons: a 2-bromopropoxy cation and a 4-nitrobenzenesulfonate anion. These correspond to the practical synthetic precursors, or reagents:
2-Bromopropanol : The alcohol component.
4-Nitrobenzenesulfonyl chloride : The activated sulfonic acid component.
Synthesis of the 4-Nitrobenzenesulfonyl Chloride Precursor
The synthesis of 4-nitrobenzenesulfonyl chloride is a multi-step process that requires careful control of regiochemistry to ensure the correct para-substitution pattern of the nitro and sulfonyl chloride groups.
Sulfonation Methods for Nitrobenzene (B124822) Derivatives
Direct electrophilic sulfonation of nitrobenzene is not a viable route for producing the required para-isomer. The nitro group (-NO₂) is a powerful deactivating and meta-directing group, meaning that sulfonation with fuming sulfuric acid would predominantly yield 3-nitrobenzenesulfonic acid.
Therefore, an alternative, multi-step industrial route is employed, which begins with a different starting material to achieve the desired 1,4-substitution pattern. A common and effective method starts from 4-chloronitrobenzene. chemicalbook.com
Formation of a Disulfide Intermediate : 4-chloronitrobenzene is reacted with sodium disulfide (Na₂S₂). This reaction substitutes the chlorine atom to form 4,4'-dinitrodiphenyldisulfide. chemicalbook.comguidechem.com
Oxidative Chlorination : The resulting 4,4'-dinitrodiphenyldisulfide is then treated with chlorine gas (Cl₂) in the presence of a mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃). guidechem.comgoogle.com This step cleaves the disulfide bond and oxidizes the sulfur atoms directly to the sulfonyl chloride moieties, yielding the target precursor, 4-nitrobenzenesulfonyl chloride. guidechem.com
This method bypasses the regioselectivity issues associated with the direct sulfonation of nitrobenzene and provides a reliable pathway to the desired para-isomer.
Conversion of Sulfonic Acids to Sulfonyl Chlorides
In synthetic routes where a sulfonic acid is first isolated, it must be converted to the more reactive sulfonyl chloride before esterification. This transformation is a standard procedure in organic synthesis. The most common reagents for this conversion are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
The reaction involves the substitution of the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom. Using thionyl chloride, for example, produces the sulfonyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.
| Reagent | Typical Conditions | Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF; neat or in a solvent like CH₂Cl₂; reflux. | SO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | Typically used neat or in a non-polar solvent. | POCl₃, HCl |
| Chlorosulfonic Acid (ClSO₃H) | Used for direct sulfonation and chlorination from the aromatic ring. | H₂SO₄ |
However, in the preferred industrial synthesis described in section 2.2.1, the sulfonyl chloride is generated directly from the disulfide intermediate, making a separate conversion step unnecessary. guidechem.com
Preparation of the 2-Bromopropanol Moiety
The second key precursor, 2-bromopropanol, is a halohydrin. Its synthesis can be approached through several standard methods.
Bromination of Propanol (B110389) Derivatives
Achieving the synthesis of 2-bromopropanol can be done through various established bromination techniques.
From an Alkene (Propene) : The addition of bromine and water to propene is a classic method for forming a bromohydrin. The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a water molecule. According to Markovnikov's rule, the water (nucleophile) will attack the more substituted carbon atom, resulting in the hydroxyl group on carbon-2 and the bromine on carbon-1 (1-bromo-2-propanol). To obtain the desired 2-bromopropanol, conditions must be altered or an alternative strategy used.
From an Epoxide (Propylene Oxide) : A highly effective and regioselective method is the ring-opening of propylene (B89431) oxide with hydrobromic acid (HBr). wikipedia.orgbyjus.com The nucleophilic bromide ion (Br⁻) attacks one of the carbon atoms of the epoxide ring. Under acidic conditions, the attack preferentially occurs at the more substituted carbon atom, but for a terminal epoxide like propylene oxide, the attack occurs at the less sterically hindered carbon (C1), leading to the formation of 1-bromo-2-propanol. However, if anhydrous HBr is used, the reaction can favor the formation of 2-bromo-1-propanol. A more direct route to 2-bromopropanol is the reduction of 2-bromopropionic acid.
From an Alcohol (Isopropanol) : The direct substitution of the hydroxyl group in isopropanol (B130326) (propan-2-ol) with bromine can be accomplished using a strong acid like hydrobromic acid (HBr). youtube.com This reaction proceeds via an Sₙ1 or Sₙ2 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by the bromide ion. This method directly yields 2-bromopropane, not 2-bromopropanol. To obtain the desired product, a diol such as propane-1,2-diol would be a more suitable starting material for a selective bromination.
| Starting Material | Reagent(s) | Primary Product |
|---|---|---|
| Propylene Oxide | Hydrobromic Acid (HBr) | Primarily 1-bromo-2-propanol |
| Propane-1,2-diol | HBr or PBr₃ (controlled) | Mixture including 2-bromopropan-1-ol |
| Propene | N-Bromosuccinimide (NBS), H₂O | 1-bromo-2-propanol |
Stereoselective Approaches to 2-Bromopropanol
The carbon atom bonded to the bromine in 2-bromopropanol is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), (R)-2-bromopropanol and (S)-2-bromopropanol. Asymmetric synthesis aims to produce one of these enantiomers selectively. uwindsor.capharmaguideline.comchiralpedia.com
Chiral Pool Synthesis : This strategy utilizes a readily available, enantiomerically pure starting material from nature. ddugu.ac.in For example, a chiral amino acid like (S)-alanine could be chemically converted into (S)-2-bromopropanol. This involves converting the amine group into a hydroxyl group and the carboxylic acid into a methyl group, with subsequent bromination, all while retaining the original stereochemistry.
Enzymatic Methods : Biocatalysis offers a powerful tool for creating chiral molecules. Haloperoxidase enzymes are capable of catalyzing the formation of halohydrins from alkenes in a stereoselective manner. nih.govasm.org By reacting propene with a bromide source and an oxidizing agent in the presence of a specific haloperoxidase, it is possible to generate either the (R) or (S) enantiomer of the resulting bromohydrin with high enantiomeric excess.
Chiral Catalysts and Auxiliaries : This approach uses a small amount of a chiral catalyst or a temporary chiral auxiliary to direct the reaction towards the formation of a single enantiomer from an achiral starting material. rsc.org For instance, an asymmetric dihydroxylation of propene using a chiral osmium catalyst would produce a chiral diol. This diol could then be selectively converted into the desired chiral bromohydrin in a subsequent step.
These advanced methods are crucial in fields like pharmaceutical synthesis, where the specific three-dimensional structure of a molecule is often directly linked to its biological activity.
Esterification Reactions for Sulfonate Formation
The formation of sulfonate esters is a fundamental transformation in organic chemistry, often employed to convert a hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. The nitro group on the benzene (B151609) ring in the target molecule makes the sulfonate an even better leaving group. nih.gov
The most conventional approach for synthesizing this compound is the direct reaction between 4-nitrobenzenesulfonyl chloride and 2-bromopropanol. In this reaction, the oxygen atom of the hydroxyl group in 2-bromopropanol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion and the formation of the sulfonate ester linkage.
Typically, this reaction is carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the starting alcohol or the product. The reaction is commonly performed in an inert aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or diethyl ether at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. A general scheme for this type of reaction involves the use of a sulfonyl chloride and pyridine in a solvent like dichloromethane. researchgate.net
Reaction Scheme:
Reactants: 4-Nitrobenzenesulfonyl Chloride, 2-Bromopropanol
Reagents/Conditions: Pyridine, Dichloromethane (CH₂Cl₂), 0 °C to room temperature.
The strong electron-withdrawing nature of the para-nitro group on the phenyl ring of the sulfonyl chloride enhances the electrophilicity of the sulfur atom, which can facilitate a higher rate of nucleophilic attack compared to unsubstituted or electron-donating group-substituted arylsulfonyl chlorides. nih.gov
The efficiency and yield of the esterification reaction can be significantly influenced by various parameters, including the choice of solvent, catalyst, and reaction temperature. Optimizing these conditions is crucial for developing a robust and scalable synthetic process.
Solvent Effects: The choice of solvent can impact the solubility of reactants and the rate of reaction. Aprotic solvents are generally preferred to avoid competition with the alcohol as a nucleophile. Dichloromethane is a common choice, but other solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or toluene (B28343) can also be employed. The polarity of the solvent can influence the reaction kinetics.
Catalysts: While the reaction can proceed with a stoichiometric amount of a base like pyridine, catalytic approaches are often sought to improve efficiency and reduce waste. The use of solid acid catalysts has gained importance in esterification reactions due to their ease of separation and potential for reusability. aurak.ac.ae Various sulfonic acid-functionalized catalysts, including mesoporous silicas (like SBA-15) and ionic liquids, have been developed and shown to be effective in promoting esterification. aurak.ac.aemdpi.com These catalysts provide Brønsted acid sites that can activate the reactants. researchgate.net For sulfonate ester synthesis, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts along with a stoichiometric base to accelerate the reaction.
Below is a table summarizing potential conditions for optimization based on general esterification principles.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base/Catalyst | Pyridine (Stoichiometric) | Triethylamine + DMAP (catalytic) | Sulfonic Acid Resin | Optimization of reaction rate and ease of workup. |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetonitrile (CH₃CN) | Toluene | Investigating polarity and solubility effects on yield. |
| Temperature | 0 °C | Room Temperature (20-25 °C) | 50 °C | Balancing reaction rate against potential side reactions. |
Research into the optimization of similar transesterification reactions has demonstrated that factors like catalyst loading and reactant molar ratios are critical for achieving high conversion and selectivity. acs.org
Alternative Synthetic Routes to the this compound Scaffold
Beyond the direct esterification of a pre-functionalized alcohol, alternative strategies can be devised. These routes involve forming the key bonds in a different order, which can be advantageous if starting materials are more readily available or if specific stereochemistry is desired.
An alternative approach involves starting with a non-halogenated precursor and introducing the bromine atom after the sulfonate ester has been formed. For example, one could synthesize propyl 4-nitrobenzene-1-sulfonate from propanol and 4-nitrobenzenesulfonyl chloride. The subsequent step would involve the selective bromination of the propyl group at the second carbon. This could potentially be achieved via radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator, although selectivity between the C1 and C2 positions could be a challenge.
Conversely, a strategy could begin with the synthesis of the 4-nitrobenzenesulfonyl moiety on a benzene ring, followed by the attachment and subsequent modification of the side chain. The order of substituent addition onto an aromatic ring is critical, as the existing groups direct the position of incoming groups. libretexts.orglibretexts.org For instance, nitration of benzene followed by sulfonation could be a route to the 4-nitrobenzenesulfonic acid precursor.
A possible retrosynthetic pathway could be:
Target: this compound
Disconnect (Ester bond): 4-Nitrobenzenesulfonyl chloride + 2-Bromopropanol (as in 2.4.1)
Alternative Disconnect (C-Br bond): Prop-1-en-2-yl 4-nitrobenzene-1-sulfonate + HBr
Alternative Disconnect (Sulfonate first): Allyl alcohol -> Allyl 4-nitrobenzene-1-sulfonate -> Addition of HBr across the double bond.
This latter approach, involving the sulfonation of allyl alcohol followed by hydrobromination, could offer a different route to the final product, potentially with different regiochemical considerations.
Recent advancements in synthetic methodology have provided new ways to form arylsulfonates that could be adapted for the synthesis of this compound. These methods often feature milder reaction conditions or broader substrate scopes.
Copper-Catalyzed Reactions: Efficient copper-assisted methods have been developed for the conversion of hydroxypyridines and sodium sulfinates into their corresponding sulfonate esters. researchgate.net Adapting such a system could involve the reaction of a 4-nitrophenyl precursor with a source of SO₂ and 2-bromopropanol under copper catalysis.
Reactions Involving SO₂ Radical Cations: A novel strategy involves a three-component reaction of sodium metabisulfite, an alkene, and an alcohol. This method proceeds through the formation of a sulfur dioxide radical cation and offers a green and accessible route to sulfonate esters under mild conditions. researchgate.net This could potentially be applied by reacting 4-nitrostyrene (B89597) (as a precursor to the aryl moiety), sodium metabisulfite, and 2-bromopropanol.
One-Pot Sulfamation and Thermal Sulfonation: Inspired by industrial processes, a one-pot method for the sulfonation of anilines has been developed. mdpi.com While this specific protocol is for C-S bond formation on an aromatic ring starting from an aniline, the underlying principles of generating a sulfonating agent in situ could inspire new approaches to sulfonate ester synthesis.
These modern methods provide a broader toolbox for chemists, potentially enabling the synthesis of the target compound under conditions that are more efficient, sustainable, or tolerant of other functional groups compared to traditional methods.
Reactivity and Reaction Pathways of 2 Bromopropyl 4 Nitrobenzene 1 Sulfonate
Nucleophilic Substitution Reactions Involving the Sulfonate Leaving Group
The primary site of reactivity for 2-bromopropyl 4-nitrobenzene-1-sulfonate is the carbon atom bonded to the sulfonate group. The strong electron-withdrawing nature of the nosylate (B8438820) group makes this carbon highly electrophilic and susceptible to attack by nucleophiles.
Given that the nosylate group is attached to a primary carbon, nucleophilic substitution is expected to proceed via a bimolecular (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Strong, anionic nucleophiles readily react with this compound to yield substitution products. The choice of solvent is critical; polar aprotic solvents like acetone, DMF, or DMSO are typically used as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.
Halides: Anions such as chloride (Cl⁻) or iodide (I⁻) can displace the nosylate group. Reactions with iodide ions are particularly effective due to the high nucleophilicity of iodide. This type of reaction, known as the Finkelstein reaction, can be used to synthesize 1-iodo-2-bromopropane.
Alkoxides: Alkoxide ions (RO⁻), being strong nucleophiles and strong bases, react to form ethers in a process known as the Williamson ether synthesis. However, due to the presence of a hydrogen atom on the adjacent carbon (C2), a competing elimination (E2) reaction can occur, leading to the formation of 2-bromo-1-propene. The extent of elimination versus substitution depends on the steric bulk of the alkoxide and the reaction temperature.
Cyanides: The cyanide ion (CN⁻) is an excellent nucleophile that attacks the C1 carbon to form 3-bromo-butanenitrile. This reaction provides a valuable route for carbon chain extension.
Table 1: Representative SN2 Reactions with Anionic Nucleophiles
| Nucleophile | Reagent Example | Product | Reaction Type |
| Iodide (I⁻) | Sodium Iodide (NaI) | 1-Iodo-2-bromopropane | Finkelstein Reaction |
| Ethoxide (CH₃CH₂O⁻) | Sodium Ethoxide (NaOEt) | 1-Ethoxy-2-bromopropane | Williamson Ether Synthesis |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-Bromobutanenitrile | Nitrile Synthesis |
Neutral nucleophiles, which possess one or more lone pairs of electrons, can also participate in SN2 reactions with this compound.
Amines: Primary and secondary amines are effective nucleophiles that react to form the corresponding alkylated ammonium (B1175870) salts. A subsequent deprotonation step by a base (often an excess of the amine itself) yields the free secondary or tertiary amine, respectively. A common challenge in this reaction is over-alkylation, where the initially formed product, being a more substituted and often more nucleophilic amine, reacts further with the starting material.
Water: In solvolysis reactions where water acts as the nucleophile, the initial product is an oxonium ion, which then deprotonates to yield 2-bromo-1-propanol. The rate of this reaction is typically slower compared to reactions with anionic nucleophiles. A significant consideration in this and other reactions with weak nucleophiles is the potential for neighboring group participation (NGP) by the bromine atom at C2. The bromine can act as an internal nucleophile, attacking the C1 carbon and displacing the nosylate to form a cyclic bromonium ion intermediate. This process, also known as anchimeric assistance, can significantly accelerate the rate of reaction. Subsequent attack by water on this intermediate can lead to a mixture of products.
Table 2: Representative SN2 Reactions with Neutral Nucleophiles
| Nucleophile | Example | Initial Product | Final Product (after deprotonation) |
| Ammonia (NH₃) | NH₃ | 2-Bromopropylammonium 4-nitrobenzenesulfonate | 2-Bromopropan-1-amine |
| Diethylamine | (CH₃CH₂)₂NH | N-(2-Bromopropyl)-N-ethyl-ethanaminium 4-nitrobenzenesulfonate | N-(2-Bromopropyl)-N-ethylethanamine |
| Water (H₂O) | H₂O | (2-Bromopropyl)oxonium | 2-Bromo-1-propanol |
A pure SN1 mechanism, which involves the formation of a discrete carbocation intermediate, is highly unlikely for this substrate. The nosylate group is attached to a primary carbon, and primary carbocations are notoriously unstable. While neighboring group participation by the bromine atom can lead to a stabilized, bridged bromonium ion, this is mechanistically distinct from the formation of a classical, planar carbocation that is characteristic of an SN1 pathway. Therefore, reactions that might typically favor an SN1 route (e.g., solvolysis in a polar protic solvent with a poor nucleophile) are expected to proceed through the aforementioned neighboring group participation pathway rather than a true SN1 mechanism.
SN2 Reactions at the Sulfonate-Bearing Carbon Center
Nucleophilic Substitution Reactions Involving the Bromine Atom
For a nucleophile to displace the bromide, it would need to attack the secondary carbon at C2. While SN2 reactions can occur at secondary centers, this pathway is kinetically disfavored for two primary reasons:
Leaving Group Ability: The 4-nitrobenzenesulfonate group is a far superior leaving group compared to bromide. The rate of an SN2 reaction is highly dependent on the stability of the leaving group anion. The pKa of the conjugate acid of the nosylate anion (4-nitrobenzenesulfonic acid) is approximately -0.6, while the pKa of HBr is approximately -9. This indicates that the nosylate anion is a much weaker base and therefore a much more stable, and better, leaving group.
Steric Hindrance: The secondary carbon (C2) is more sterically hindered than the primary carbon (C1), making nucleophilic attack less favorable at the C2 position.
Consequently, any nucleophile present in the reaction mixture will preferentially attack the more electrophilic and less sterically hindered C1 carbon, leading to the displacement of the nosylate group at a rate that is orders of magnitude faster than any potential attack at the C2 carbon.
SN1 Reactions and Carbocation Intermediates
The potential for this compound to undergo SN1 reactions is centered on the formation of a carbocation intermediate. The stability of this intermediate is a critical factor in determining the likelihood of an SN1 pathway. In this case, the departure of a leaving group would lead to a secondary carbocation. Secondary carbocations are more stable than primary carbocations due to hyperconjugation and inductive effects, but they are less stable than tertiary carbocations.
The 4-nitrobenzene-1-sulfonate (nosylate) group is an excellent leaving group, significantly better than bromide, due to the resonance stabilization of the resulting anion. Therefore, the initial step of an SN1 reaction would likely involve the departure of the nosylate group to form a 2-bromopropyl cation. The presence of the electron-withdrawing bromine atom on the adjacent carbon could have a destabilizing inductive effect on the carbocation, potentially disfavoring the SN1 mechanism. However, in highly polar, non-nucleophilic solvents, the formation of this carbocation intermediate may be facilitated.
Once formed, the carbocation is planar and can be attacked by a nucleophile from either face, which would lead to a racemic or near-racemic mixture of products if the carbon were chiral. The carbocation could also undergo rearrangement, although in a simple propyl system, this is less likely unless specific reaction conditions promote it.
Dual Reactivity: Competition Between Sulfonate and Bromine Displacement
A key feature of this compound is the presence of two potential leaving groups: the bromide at the 2-position and the 4-nitrobenzene-1-sulfonate at the 1-position. This dual reactivity leads to competition in nucleophilic substitution reactions.
Regioselectivity and Chemoselectivity in Nucleophilic Attack
The outcome of a nucleophilic attack on this compound is governed by both regioselectivity (which carbon is attacked) and chemoselectivity (which leaving group is displaced). The 4-nitrobenzene-1-sulfonate group is a significantly better leaving group than bromide. This is because the nosylate anion is highly stabilized by resonance, delocalizing the negative charge over the sulfonate group and the nitro-substituted benzene (B151609) ring. In contrast, the bromide ion, while a good leaving group, is less stabilized.
Consequently, under conditions that favor nucleophilic substitution, the displacement of the nosylate group at the C1 position is generally favored. A direct SN2 attack at the primary carbon (C1) is sterically less hindered than an attack at the secondary carbon (C2), further favoring the displacement of the sulfonate.
However, the reaction pathway can be influenced by the nature of the nucleophile and the reaction conditions. A strong, sterically hindered nucleophile might show a different selectivity profile compared to a small, highly nucleophilic species.
Influence of Nucleophile Strength and Solvent Polarity
The competition between displacement of the sulfonate and bromine is highly dependent on the strength of the nucleophile and the polarity of the solvent.
Nucleophile Strength: Strong nucleophiles will favor an SN2 mechanism. Given the superior leaving group ability of the nosylate and the less sterically hindered primary carbon, strong nucleophiles will predominantly attack the C1 position, leading to the displacement of the 4-nitrobenzene-1-sulfonate group. Weaker nucleophiles, especially in conjunction with polar protic solvents, might allow for some SN1 character, where the departure of the better leaving group (nosylate) to form a carbocation would be the rate-determining step.
Solvent Polarity: Polar protic solvents (e.g., water, ethanol) are capable of solvating both the leaving group and a potential carbocation intermediate, thus favoring SN1 reactions. In such solvents, the ionization of the C-O bond of the sulfonate ester would be enhanced, promoting the formation of the 2-bromopropyl cation. Polar aprotic solvents (e.g., acetone, DMSO) are more conducive to SN2 reactions, where the rate is dependent on the concentration of both the substrate and the nucleophile. In these solvents, the direct attack of the nucleophile on the carbon bearing the leaving group is the dominant pathway.
The interplay of these factors is summarized in the interactive data table below.
| Nucleophile Strength | Solvent Polarity | Predominant Mechanism | Favored Leaving Group |
| Strong | Polar Aprotic | SN2 | 4-nitrobenzene-1-sulfonate |
| Strong | Polar Protic | SN2/E2 | 4-nitrobenzene-1-sulfonate |
| Weak | Polar Protic | SN1/E1 | 4-nitrobenzene-1-sulfonate |
| Weak | Polar Aprotic | Slow SN2 | 4-nitrobenzene-1-sulfonate |
Elimination Reactions (E1 and E2)
In addition to substitution reactions, this compound can also undergo elimination reactions, leading to the formation of unsaturated products. Both E1 and E2 mechanisms are possible, and their prevalence is dictated by the reaction conditions.
Formation of Unsaturated Products from the Propyl Chain
Elimination reactions involve the removal of a proton and a leaving group from adjacent carbon atoms. In the case of this compound, there are two potential leaving groups, which can lead to different unsaturated products.
Elimination involving the sulfonate: If the 4-nitrobenzene-1-sulfonate at C1 acts as the leaving group, a proton from C2 would be abstracted. This would result in the formation of 1-bromopropene .
Elimination involving the bromide: If the bromide at C2 is the leaving group, a proton can be abstracted from either C1 or C3. Abstraction from C1 would lead to allyl 4-nitrobenzene-1-sulfonate , while abstraction from C3 would result in prop-2-en-1-yl 4-nitrobenzene-1-sulfonate .
The E2 mechanism is a one-step process that requires a strong base. The base abstracts a proton, and the leaving group departs simultaneously. The E1 mechanism is a two-step process that proceeds through a carbocation intermediate and is favored by weak bases and polar solvents.
Competitive Elimination vs. Substitution Pathways
The competition between elimination and substitution is a fundamental aspect of the reactivity of this compound. The outcome is primarily influenced by the nature of the nucleophile (its basicity versus its nucleophilicity), steric hindrance, and temperature.
Basicity of the Nucleophile: Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) will strongly favor elimination reactions, particularly the E2 pathway. Strong nucleophiles that are also strong bases (e.g., hydroxide (B78521), alkoxides) can lead to a mixture of substitution and elimination products. Weakly basic, highly nucleophilic species (e.g., iodide, azide) will favor substitution.
Steric Hindrance: Sterically hindered bases are more likely to act as bases rather than nucleophiles, as it is easier for them to abstract a proton from the periphery of the molecule than to attack a sterically encumbered carbon atom. This favors elimination.
Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy than substitution reactions and are also entropically favored because they lead to an increase in the number of molecules in the products.
The following table illustrates the expected major reaction pathway under different conditions.
| Reagent Type | Conditions | Major Pathway |
| Strong, non-nucleophilic base | High Temperature | E2 |
| Strong base/nucleophile | High Temperature | E2/SN2 mixture |
| Strong nucleophile, weak base | Low Temperature | SN2 |
| Weak nucleophile/weak base | Polar Protic Solvent | SN1/E1 mixture |
Aromatic Nucleophilic Substitution (SNAr) on the Nitrobenzene (B124822) Ring
Aromatic rings, typically rich in electrons, are generally predisposed to act as nucleophiles. However, the presence of potent electron-withdrawing substituents can render them electrophilic and susceptible to nucleophilic attack. This alteration in reactivity is central to the process of nucleophilic aromatic substitution (SNAr). wikipedia.org
The nitro group (-NO₂) is a powerful activating group for nucleophilic aromatic substitution. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the benzene ring. quora.comdoubtnut.com This deactivation towards electrophiles makes the ring more susceptible to attack by nucleophiles. quora.comcsbsju.edu
For an SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group. byjus.comlibretexts.org In the case of this compound, the nitro group is in the para position relative to the sulfonate ester, which can act as a leaving group. This specific orientation is crucial as it allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com The negative charge that develops during the nucleophilic attack can be delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is not possible if the nitro group were in the meta position. byjus.comyoutube.com
The mechanism of SNAr is typically a two-step addition-elimination process. csbsju.edunih.gov The first and rate-determining step is the addition of the nucleophile to the aromatic ring, which temporarily disrupts the ring's aromaticity to form the resonance-stabilized Meisenheimer complex. wikipedia.orgnih.gov The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring. wikipedia.org
The activated nitrobenzene ring in this compound is expected to react with a variety of strong nucleophiles. Common nucleophiles that participate in SNAr reactions include hydroxide ions (-OH), alkoxides (-OR), amines (-NH₂), and thiols (-SR). byjus.com
The reaction would involve the displacement of the 2-bromopropyl sulfonate group by the incoming nucleophile. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 4-nitroanisole. The sulfonate group is a good leaving group because its negative charge is well-stabilized by resonance. periodicchemistry.comlibretexts.org
It is important to note that the reaction conditions, such as the solvent and temperature, can significantly influence the outcome of the reaction. Additionally, while the sulfonate is a good leaving group, the reaction is also dependent on the strength of the attacking nucleophile.
Mechanistic Investigations of Reactions Involving 2 Bromopropyl 4 Nitrobenzene 1 Sulfonate
Elucidation of Sₙ2 Pathways: Kinetic Studies and Stereochemical Outcomes
The bimolecular nucleophilic substitution (Sₙ2) reaction is a concerted mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. libretexts.org This pathway is heavily influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For 2-bromopropyl 4-nitrobenzene-1-sulfonate, the reaction center is the secondary carbon bonded to the bromine atom.
The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. The rate constant, k, is a quantitative measure of a reaction's speed. For a secondary substrate like this compound, the rate constant is typically moderate, falling between that of a rapidly reacting methyl or primary substrate and a very slow or non-reacting tertiary substrate.
Illustrative rate constants for Sₙ2 reactions often show a significant decrease with increasing steric hindrance around the reaction center.
Table 1: Illustrative Relative Rate Constants for Sₙ2 Reactions with a Common Nucleophile This table presents generalized relative rates to illustrate steric effects and is not based on experimental data for this compound.
| Substrate Type | Example | Relative Rate Constant |
| Methyl | CH₃-Br | >100 |
| Primary | CH₃CH₂-Br | 1 |
| Secondary | (CH₃)₂CH-Br | 0.01 |
| Tertiary | (CH₃)₃C-Br | <0.0001 |
Several factors govern the feasibility and rate of Sₙ2 reactions.
Steric Factors : The reaction center in this compound is a secondary carbon. The presence of two methyl groups and the rest of the molecule creates more steric hindrance than in a primary substrate. libretexts.org This bulkiness impedes the backside attack of the incoming nucleophile, which is a requirement for the Sₙ2 mechanism, thereby slowing the reaction rate compared to primary systems. libretexts.orgnih.gov Very bulky nucleophiles will further decrease the reaction rate. youtube.com
Electronic Factors : The 4-nitrobenzenesulfonate group is not the primary leaving group in this context. The leaving group is the bromide ion. Bromide is a good leaving group because it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge it acquires upon departure. youtube.com The electronic properties of the sulfonate portion of the molecule are less influential on the Sₙ2 reaction at the C-Br bond, as they are several atoms removed from the reaction center.
A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center, often called a Walden inversion. If the reaction starts with a chiral secondary substrate, the product will have the opposite configuration.
Assuming the this compound is a single enantiomer (e.g., the R-enantiomer), the incoming nucleophile (Nu⁻) must approach from the side opposite the bromine leaving group. This backside attack leads to a transition state where the nucleophile, the central carbon, and the leaving group are collinear. As the C-Nu bond forms and the C-Br bond breaks, the other three groups on the carbon "flip" over, similar to an umbrella inverting in the wind. This process results in a product with the opposite (S) configuration. The reaction proceeds with 100% inversion of configuration.
Probing Sₙ1 Mechanisms: Carbocation Stability and Solvolysis Studies
The unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate. libretexts.org The rate-determining step is the spontaneous dissociation of the leaving group to form this carbocation. libretexts.org
The likelihood of this compound undergoing an Sₙ1 reaction depends critically on the stability of the potential carbocation. Dissociation of the bromide would form a secondary (2°) carbocation. The stability of carbocations follows the order: tertiary > secondary > primary > methyl. openstax.orgyoutube.com While a secondary carbocation is less stable than a tertiary one, it is significantly more stable than a primary carbocation and can form under appropriate conditions. openstax.orgyoutube.com
Sₙ1 reactions are favored by:
Substrate Structure : Secondary and tertiary substrates that can form relatively stable carbocations. libretexts.org
Leaving Group : A good leaving group, such as bromide, is essential. libretexts.org
Solvent : Polar protic solvents (e.g., water, ethanol) are crucial as they can stabilize the carbocation intermediate and the departing leaving group through solvation. libretexts.orglibretexts.org
Nucleophile : Weak nucleophiles are typical, as strong nucleophiles would favor the Sₙ2 pathway. libretexts.org
Solvolysis, where the solvent acts as the nucleophile, is a common example of an Sₙ1 reaction. The rate of solvolysis is highly dependent on the solvent's polarity and its ability to stabilize the carbocation intermediate.
Table 2: Illustrative Relative Rates of Solvolysis for a Secondary Alkyl Bromide This table shows the general trend of solvent effects on Sₙ1 reactions and is not specific experimental data for this compound.
| Solvent | Dielectric Constant (Polarity) | Relative Rate |
| Acetic Acid | 6 | 1 |
| Methanol | 33 | ~10³ |
| Formic Acid | 58 | ~10⁵ |
| Water | 78 | >10⁶ |
Mechanistic Insights into Elimination Reactions (E1 and E2)
Elimination reactions often compete with substitution reactions. Both E1 (unimolecular) and E2 (bimolecular) pathways are possible for this compound, leading to the formation of propene.
E2 Mechanism : This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com The E2 reaction requires a strong base. youtube.com For this substrate, a strong base like sodium ethoxide would attack one of the β-hydrogens on the adjacent methyl groups. The reaction rate is second-order: Rate = k[Substrate][Base]. masterorganicchemistry.com E2 reactions have a stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar conformation. youtube.com
E1 Mechanism : This is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. slideshare.net After the leaving group departs to form the secondary carbocation, a weak base (often the solvent) removes a β-hydrogen to form the alkene. iitk.ac.in The E1 reaction competes directly with the Sₙ1 reaction and is favored by the same conditions: a substrate that forms a stable carbocation, a good leaving group, and a polar protic solvent. iitk.ac.inlibretexts.org The rate is first-order: Rate = k[Substrate]. masterorganicchemistry.com Heat generally favors elimination over substitution. masterorganicchemistry.com
Table 3: Conditions Favoring E1 vs. E2 for this compound
| Factor | Favors E2 | Favors E1 |
| Base | Strong, high concentration | Weak, low concentration |
| Solvent | Less polar solvents are acceptable | Polar protic |
| Kinetics | Second-order | First-order |
| Competition | Competes with Sₙ2 | Competes with Sₙ1 |
Understanding Aromatic Substitution Mechanisms (SₙAr)
Nucleophilic Aromatic Substitution (SₙAr) involves a nucleophile attacking an aromatic ring and replacing a leaving group. This mechanism is distinct from electrophilic aromatic substitution and has stringent requirements. For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG). youtube.com
The 4-nitrobenzene-1-sulfonate portion of the molecule contains the necessary features for potential SₙAr reactivity:
An aromatic ring.
A powerful electron-withdrawing nitro (-NO₂) group.
The nitro group strongly deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the positions ortho and para to itself. youtube.com In a typical SₙAr reaction, a strong nucleophile attacks the carbon bearing a leaving group (like a halogen). The attack is facilitated by the EWG, which stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. youtube.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.govresearchgate.net
While the this compound molecule contains an activated aromatic ring, it does not have a suitable leaving group directly attached to the ring. Therefore, this specific molecule would not undergo a standard intermolecular SₙAr reaction itself. However, the 4-nitrophenyl group is a structural motif that is highly susceptible to SₙAr reactions if a leaving group were present at an ortho or para position on the ring. nih.gov
Isotopic Labeling Studies for Pathway Delineation
While specific isotopic labeling studies for this compound are not extensively documented in publicly available literature, the principles of such studies on analogous secondary alkyl sulfonates can be applied to delineate its reaction pathways. Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.
For instance, in the solvolysis of a secondary alkyl sulfonate, the use of isotopically labeled oxygen in the solvent (e.g., H₂¹⁸O) can help distinguish between SN1 and SN2 mechanisms. In an SN1 reaction, the departure of the leaving group leads to a carbocation intermediate. This planar intermediate can then be attacked by the solvent from either face, leading to the incorporation of the ¹⁸O label into the alcohol product. In a pure SN2 mechanism, the nucleophile (in this case, water) attacks the carbon center in a single concerted step, leading to inversion of configuration and incorporation of the ¹⁸O label.
Furthermore, deuterium (B1214612) labeling of the substrate can provide insights into neighboring group participation and rearrangement processes. For this compound, labeling at the C1 or C3 positions could reveal the extent of any hydride shifts or rearrangements, which are characteristic of carbocationic intermediates in SN1-type reactions. The absence of scrambling of the deuterium label would suggest a more direct SN2-like displacement.
Hypothetical Isotopic Labeling Experiment for this compound Solvolysis:
| Isotopologue | Solvent | Expected Product(s) (SN1 Pathway) | Expected Product(s) (SN2 Pathway) | Mechanistic Insight |
| Unlabeled Substrate | H₂¹⁸O | Racemic 2-bromo-1-propan-¹⁸O-ol | (R/S)-2-bromo-1-propan-¹⁸O-ol (with inversion) | Distinguishes between SN1 and SN2 |
| 1-¹³C Substrate | H₂O | 2-bromo-1-¹³C-propanol | 2-bromo-1-¹³C-propanol | Confirms carbon skeleton integrity |
| 3-d₃ Substrate | H₂O | Potential for scrambled deuterium in product due to hydride shifts | No deuterium scrambling | Indicates presence or absence of carbocation rearrangements |
This table is illustrative and based on general principles of isotopic labeling in solvolysis reactions, as specific experimental data for the target compound is not available.
Transition State Analysis of Key Transformations
The analysis of transition states in reactions of this compound is crucial for a detailed understanding of the reaction kinetics and selectivity. While specific computational or experimental transition state analyses for this compound are not readily found, general principles from studies on related secondary alkyl sulfonates can be applied. acs.orgrsc.org
For an SN2 reaction, the transition state involves a pentacoordinate carbon atom where the nucleophile is forming a bond and the leaving group is breaking its bond simultaneously. The geometry of this transition state is trigonal bipyramidal. The energy of this transition state is highly sensitive to steric hindrance around the reaction center. For this compound, the presence of the methyl and bromomethyl groups attached to the secondary carbon will influence the accessibility of the carbon for nucleophilic attack.
In an SN1 reaction, the rate-determining step is the formation of the carbocation intermediate. The transition state for this step involves the stretching and eventual breaking of the C-O bond of the sulfonate ester. The stability of the resulting secondary carbocation is a key factor. The electron-withdrawing nature of the bromine atom on the adjacent carbon could potentially destabilize the carbocation, making a pure SN1 pathway less favorable compared to other secondary systems.
Solvent effects play a significant role in stabilizing or destabilizing the transition states. researchgate.net Polar protic solvents can stabilize both the departing leaving group and the carbocation intermediate in an SN1 reaction, as well as the charged nucleophile and leaving group in an SN2 reaction. researchgate.net The solvolysis of secondary alkyl sulfonates in fluorinated alcohols, for example, has been used to probe the SN2-SN1 spectrum of mechanisms. acs.org
Key Factors Influencing Transition State Stability:
| Factor | Effect on SN1 Transition State | Effect on SN2 Transition State | Relevance to this compound |
| Steric Hindrance | Minimal effect on C-O bond cleavage | Increases energy due to crowding | Moderate steric hindrance at the secondary carbon. |
| Electronic Effects | Destabilized by nearby electron-withdrawing groups | Less sensitive than SN1 | Inductive effect of bromine may disfavor carbocation formation. |
| Solvent Polarity | Stabilized by polar protic solvents | Stabilized by polar aprotic and protic solvents | Reaction outcome will be highly solvent-dependent. |
| Leaving Group Ability | Good leaving group lowers activation energy | Good leaving group lowers activation energy | Nosylate (B8438820) is an excellent leaving group. |
This table provides a qualitative analysis based on established principles of physical organic chemistry.
Role of Catalysis in Modulating Reactivity (e.g., phase transfer catalysis, micellar catalysis)
Catalysis can significantly alter the rate and selectivity of reactions involving this compound, particularly in heterogeneous reaction systems.
Phase Transfer Catalysis (PTC):
Phase transfer catalysis is a valuable technique for reactions where the nucleophile is soluble in an aqueous phase and the substrate, like this compound, is soluble in an organic phase. mdpi.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous to the organic phase, where the reaction occurs. princeton.edu
In the case of nucleophilic substitution on this compound, a phase transfer catalyst (Q⁺X⁻) would extract an anionic nucleophile (Nu⁻) from the aqueous phase into the organic phase as a Q⁺Nu⁻ ion pair. This "naked" nucleophile in the organic phase is highly reactive and can readily displace the nosylate group. The choice of catalyst is crucial, as its lipophilicity affects its ability to transfer the nucleophile. acsgcipr.org
Micellar Catalysis:
Micellar catalysis utilizes the formation of micelles by surfactants in a solvent (typically water) to accelerate reactions. rug.nlnih.gov Micelles are aggregates of surfactant molecules with a hydrophobic core and a hydrophilic surface. For a reaction between a nonpolar substrate like this compound and a polar or ionic nucleophile, the micelle can provide a microenvironment that brings the reactants into close proximity, thereby increasing the effective concentration and reaction rate. nih.govmdpi.com
The hydrophobic substrate would partition into the nonpolar core of the micelle, while an ionic nucleophile would be attracted to the charged surface of an ionic micelle (e.g., a cationic micelle for an anionic nucleophile). This colocalization of reactants within the micellar nanoreactor can lead to significant rate enhancements. nih.gov The nature of the surfactant (cationic, anionic, or non-ionic) can be tuned to optimize the catalytic effect for a specific reaction. rug.nl
Comparison of Catalytic Systems:
| Catalytic System | Mechanism of Rate Enhancement | Typical Reaction Conditions | Applicability to this compound |
| Phase Transfer Catalysis | Transfers nucleophile to the organic phase, increasing its reactivity. | Biphasic (aqueous/organic) | Effective for reactions with water-soluble nucleophiles. |
| Micellar Catalysis | Concentrates reactants within the micellar pseudo-phase. | Aqueous or mixed aqueous-organic media | Useful for enhancing reaction rates in aqueous systems. |
This table summarizes the general principles of these catalytic methods as they would apply to the specified compound.
Applications in Organic Synthesis and Chemical Transformations
2-Bromopropyl 4-nitrobenzene-1-sulfonate as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two primary functional groups. The secondary alkyl bromide on the propyl chain is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. Simultaneously, the 4-nitrobenzenesulfonate group, attached to an aromatic ring, can participate in transition-metal-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the nitro group enhances the leaving group ability of the sulfonate, making it comparable in reactivity to triflates, which are common in cross-coupling chemistry. acs.org This dual functionality allows chemists to perform sequential reactions, first modifying the propyl chain and then using the sulfonate group for further molecular elaboration, or vice versa. This strategic flexibility is highly advantageous in the construction of complex target molecules.
Functionalization of the Propyl Chain via Nucleophilic Displacement of Bromine
The bromine atom on the propyl chain is a good leaving group, enabling a variety of nucleophilic substitution (SN2) reactions. This pathway is a fundamental strategy for forming new carbon-heteroatom bonds.
The secondary carbon bearing the bromine atom is an electrophilic center that readily reacts with various nucleophiles.
Ether Derivatives: In a reaction analogous to the Williamson ether synthesis, alkoxides or phenoxides can displace the bromide to form the corresponding ether derivatives.
Thioether Derivatives: Similarly, treatment with thiolates (the sulfur analogs of alkoxides) yields thioethers, also known as sulfides. The construction of C-S bonds is a critical transformation in the synthesis of many biologically active compounds. researchgate.net
Amine Derivatives: Amines, acting as nitrogen nucleophiles, can displace the bromide to form secondary or tertiary amines, depending on the starting amine. This reaction is a cornerstone for the synthesis of numerous pharmaceuticals and agrochemicals.
Table 1: Examples of Nucleophilic Displacement Reactions at the Propyl Chain
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium ethoxide (NaOEt) | Ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |
| Amine | Diethylamine (Et₂NH) | Tertiary Amine |
| Azide (B81097) | Sodium azide (NaN₃) | Alkyl Azide |
The identity of the halogen on the propyl chain can be altered through halide exchange reactions. The Finkelstein reaction, which involves treating an alkyl bromide or chloride with a solution of sodium iodide in acetone, is a classic method for synthesizing alkyl iodides. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone. wikipedia.org
Furthermore, pseudohalogens, which are polyatomic anions that share characteristics with halides, can be introduced. Common pseudohalides like cyanide (CN⁻), azide (N₃⁻), and thiocyanate (B1210189) (SCN⁻) can be installed via nucleophilic substitution, providing synthetic handles for further transformations. For instance, the resulting alkyl azide can be reduced to a primary amine or used in "click" chemistry reactions.
Utilization of the Sulfonate Group for Further Derivatization
The 4-nitrobenzenesulfonate portion of the molecule provides a second major avenue for synthetic modification. This can involve reactions that transform the sulfonyl group itself or use the sulfonate as a leaving group.
The sulfonyl group is a key component of important functional groups like sulfonamides and sulfones. While the sulfonate ester is not the typical starting material for these transformations, the parent 4-nitrobenzenesulfonyl chloride is a common precursor.
Sulfonamides: The reaction of 4-nitrobenzenesulfonyl chloride with primary or secondary amines in the presence of a base provides a direct route to a wide range of sulfonamide derivatives. researchgate.netnih.gov Sulfonamides are a critical class of compounds with extensive applications in medicine. researchgate.net
Sulfones: Sulfones are valued for their chemical stability and are found in various materials and pharmaceuticals. mdpi.com They can be synthesized through several methods, including the oxidation of sulfides or via coupling reactions. organic-chemistry.org For example, the palladium-catalyzed coupling of arylsulfonyl chlorides with arylboronic acids is an effective method for forming diaryl sulfones. organic-chemistry.org Another route involves the reaction of sodium sulfinates with aryl halides. organic-chemistry.org
Aryl sulfonates, including nitrobenzenesulfonates, are effective electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions. acs.org In these processes, the sulfonate group acts as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. The reactivity of aryl sulfonates in palladium-catalyzed couplings makes them a practical alternative to aryl halides or triflates. acs.orgrsc.org
Examples of such transformations include:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to produce arylamines.
These coupling reactions are powerful tools for constructing complex aromatic systems from simple precursors. organic-chemistry.org
Table 2: Potential Cross-Coupling Reactions of the Aryl Sulfonate Moiety
| Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Example) |
|---|---|---|---|
| Suzuki | Arylboronic acid | Biaryl | Palladium complex (e.g., Pd(PPh₃)₄) |
| Sonogashira | Terminal alkyne | Aryl alkyne | Palladium/Copper complex |
| Buchwald-Hartwig | Amine | Arylamine | Palladium complex with specific ligands |
Convergent and Divergent Synthesis Strategies Employing the Compound
The structure of this compound lends itself to strategic applications in both convergent and divergent synthetic methodologies. In these approaches, the nosylate (B8438820) group would typically serve as the primary leaving group, facilitating the introduction of the 2-bromopropyl moiety onto a substrate.
Convergent Synthesis:
In a convergent synthesis, complex molecules are assembled from several individually prepared fragments. This compound can act as a key building block, providing a three-carbon unit with a latent functional group (the bromine atom) for subsequent transformations. For instance, a nucleophilic substrate could be reacted with this compound to form a larger intermediate. The bromine atom in this new intermediate can then be displaced by another nucleophile or participate in organometallic coupling reactions to complete the synthesis of the target molecule.
Reaction Scheme: A hypothetical convergent synthesis could involve the reaction of a complex alcohol (Fragment A) with this compound to form an ether linkage. The resulting bromo-functionalized intermediate could then be coupled with an organometallic reagent (Fragment B) to yield the final product.
| Entry | Fragment A (Nucleophile) | Reaction Conditions | Intermediate | Fragment B (Coupling Partner) | Coupling Conditions | Final Product Yield (%) |
| 1 | Phenol | K₂CO₃, Acetonitrile, reflux | 1-(2-bromopropoxy)-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/EtOH/H₂O, 80 °C | 75 |
| 2 | Thiophenol | NaH, THF, 0 °C to rt | Phenyl(2-bromopropyl)sulfane | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, CsF, Dioxane, 90 °C | 82 |
Divergent Synthesis:
Divergent synthesis aims to generate a library of structurally related compounds from a common intermediate. This compound can be used to introduce a branching point in a synthetic sequence. A core molecule can be functionalized with the 2-bromopropyl group via displacement of the nosylate. The bromine atom then serves as a handle for a variety of subsequent reactions, leading to a diverse set of final products.
Reaction Scheme: A core molecule with a hydroxyl group can be reacted with this compound. The resulting bromo-intermediate can then be subjected to different reaction conditions to generate a library of compounds.
| Entry | Core Molecule | Intermediate | Subsequent Reagent | Reaction Type | Product |
| 1 | 4-Hydroxybenzaldehyde | 4-(2-bromopropoxy)benzaldehyde | NaN₃ | Nucleophilic Substitution | 4-(2-azidopropoxy)benzaldehyde |
| 2 | 4-Hydroxybenzaldehyde | 4-(2-bromopropoxy)benzaldehyde | KCN | Nucleophilic Substitution | 4-(2-cyanopropoxy)benzaldehyde |
| 3 | 4-Hydroxybenzaldehyde | 4-(2-bromopropoxy)benzaldehyde | Mg, then H₂O | Grignard Formation and Quench | 4-(isopropoxy)benzaldehyde |
| 4 | 4-Hydroxybenzaldehyde | 4-(2-bromopropoxy)benzaldehyde | DBU | Elimination | 4-(prop-1-en-2-yloxy)benzaldehyde |
Stereoselective Synthesis of Complex Molecules
While this compound is itself an achiral molecule, its application in stereoselective synthesis is plausible, particularly when reacting with chiral substrates or in the presence of chiral catalysts. The stereochemical outcome of reactions involving the displacement of the nosylate or the bromide can be influenced by the existing stereocenters in the molecule.
The secondary nature of both the carbon bearing the nosylate and the carbon bearing the bromide means that nucleophilic substitution reactions at these centers can proceed via Sₙ2 mechanisms, which involve an inversion of stereochemistry. If the substrate is chiral, the introduction of the 2-bromopropyl group can lead to the formation of diastereomers. The stereoselectivity of such reactions would be highly dependent on the steric and electronic properties of the substrate and the reaction conditions.
Research Findings: In a hypothetical study on the synthesis of chiral ethers, the reaction of a chiral secondary alcohol with this compound in the presence of a non-nucleophilic base could proceed with inversion of configuration at the alcohol's stereocenter. Subsequent displacement of the bromide by a nucleophile would also proceed with inversion, leading to a product with a defined stereochemistry relative to the starting alcohol.
| Entry | Chiral Alcohol | Base | Diastereomeric Ratio (Sₙ2 at nosylate) | Subsequent Nucleophile | Diastereomeric Ratio (Sₙ2 at bromide) |
| 1 | (R)-2-Butanol | NaH | >95:5 | NaN₃ | >95:5 |
| 2 | (S)-1-Phenylethanol | K₂CO₃ | >90:10 | CH₃SNa | >90:10 |
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. This compound could potentially be utilized as an electrophilic component in the design of novel MCRs.
Given its structure with two distinct electrophilic centers, it could participate in sequential or domino reactions. For instance, a primary nucleophile could first displace the more reactive nosylate group. The resulting intermediate, now containing a bromide, could then react with a second nucleophile present in the reaction mixture, or undergo an intramolecular cyclization if the initial nucleophile contains another reactive site.
Hypothetical MCR Design: A one-pot reaction could be envisioned involving an amino alcohol, this compound, and a third component. The amino group of the amino alcohol would first displace the nosylate. The tethered hydroxyl group could then displace the intramolecular bromide to form a morpholine (B109124) derivative.
| Entry | Amino Alcohol | Third Component | Catalyst | Product | Yield (%) |
| 1 | 2-Aminoethanol | - | K₂CO₃ | 4-isopropylmorpholine | 65 |
| 2 | 3-Aminopropanol | - | Cs₂CO₃ | 4-isopropyl-1,4-oxazepane | 58 |
Theoretical and Computational Studies of 2 Bromopropyl 4 Nitrobenzene 1 Sulfonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These studies provide insights into its stability, reactivity, and the nature of its chemical bonds.
HOMO-LUMO Analysis for Nucleophilic/Electrophilic Sites
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of molecular stability. For 2-Bromopropyl 4-nitrobenzene-1-sulfonate, specific data on HOMO-LUMO energies and their spatial distribution, which would identify the most probable sites for nucleophilic and electrophilic attack, are not available in published literature.
Charge Distribution and Electrostatic Potential Maps
Analysis of the charge distribution and the generation of molecular electrostatic potential (MEP) maps are essential for understanding intermolecular interactions. An MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. This information is critical for predicting how the molecule would interact with other reagents or solvents. However, no specific charge distribution data or MEP maps for this compound have been found in the public domain.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Geometries and Activation Energies
For any chemical reaction involving this compound, computational modeling could identify the geometry of the transition state—the highest energy point along the reaction coordinate. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, is key to predicting reaction rates. Such computational data, which would be invaluable for understanding its reactivity, is not currently available.
Reaction Coordinate Analysis
A reaction coordinate analysis, often visualized as an energy profile, maps the energy of the system as it progresses from reactants to products through the transition state. This analysis provides a detailed picture of the energy changes throughout a reaction. No such analyses for reactions involving this compound have been published.
Solvation Effects in silico
The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. In silico studies of solvation effects model the interaction between the solute (this compound) and solvent molecules. These models can be either explicit (individual solvent molecules are considered) or implicit (the solvent is treated as a continuum). Such studies would provide insight into the compound's behavior in different chemical environments, but no specific research on the solvation of this compound has been found.
Prediction of Regioselectivity and Stereoselectivity
The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the substrate's structure and the nature of the reacting nucleophile. The substrate possesses two potential electrophilic centers: the carbon atom bonded to the bromine (C2) and the carbon atom bonded to the sulfonate group (C1 is not an electrophilic center in this context, the electrophilic center is the sulfur atom of the sulfonate group). However, the 4-nitrobenzenesulfonate group is an excellent leaving group, significantly more so than bromide. This difference in leaving group ability suggests that nucleophilic attack will preferentially occur at the carbon atom bearing the sulfonate group.
In the context of nucleophilic substitution reactions, the secondary carbon (C2) bearing the bromine atom is a key reaction site. Reactions at this center are expected to proceed primarily via an S(_N)2 mechanism, especially with good, non-hindered nucleophiles. wikipedia.orgchemicalnote.com The S(_N)2 mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that center. chemistrysteps.commasterorganicchemistry.com This stereospecific outcome is a hallmark of the S(_N)2 pathway. khanacademy.org
For this compound, if the C2 carbon is a stereocenter, a nucleophilic attack at this position would result in a product with the opposite configuration. For example, if the starting material is the (R)-enantiomer, the S(_N)2 product will be the (S)-enantiomer.
However, the presence of a secondary alkyl halide structure also allows for the possibility of elimination reactions (E2 mechanism), which would compete with the S(_N)2 pathway. wikipedia.org The regioselectivity of elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene. In the case of the 2-bromopropyl group, elimination would lead to the formation of propene. chemguide.co.uk The choice between substitution and elimination is influenced by factors such as the basicity of the nucleophile and the reaction temperature. Strong, sterically hindered bases tend to favor elimination. wikipedia.org
Conformational Analysis of the 2-Bromopropyl Chain
The conformational preferences of the 2-bromopropyl chain in this compound arise from rotation around the C1-C2 single bond. The relative energies of the different conformations are influenced by steric and electronic interactions between the substituents on these two carbons. The most stable conformations will minimize these unfavorable interactions.
Using Newman projections to look down the C1-C2 bond, we can analyze the staggered and eclipsed conformations. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. brainly.com In the case of the 2-bromopropyl group, the key substituents are the bromine atom, a hydrogen atom, and a methyl group on C2, and the 4-nitrobenzenesulfonate group, and two hydrogen atoms on C1.
There are three possible staggered conformations:
Anti-conformation: The bulky bromine atom and the large 4-nitrobenzenesulfonate group are positioned 180° apart. This arrangement minimizes steric hindrance and is expected to be the most stable conformation.
Gauche conformations: The bromine atom and the 4-nitrobenzenesulfonate group are positioned 60° apart. There are two such gauche conformations, which are mirror images of each other. These conformations are expected to be higher in energy than the anti-conformation due to steric repulsion between these two large groups.
The eclipsed conformations, where the substituents on C1 and C2 are aligned, are significantly less stable due to both torsional strain and steric hindrance. The most unstable eclipsed conformation would be the one where the bromine atom and the 4-nitrobenzenesulfonate group are in close proximity (dihedral angle of 0°).
The relative energy differences between these conformations can be estimated from known values for similar interactions. For instance, the gauche interaction between a bromine and a methyl group has an associated energy cost. chegg.com A qualitative potential energy diagram for rotation around the C1-C2 bond would show three energy minima corresponding to the staggered conformations (with the anti-conformation being the lowest) and three energy maxima corresponding to the eclipsed conformations.
DFT and Ab initio Studies of Related Arylsulfonate Chemistry
Ab initio and DFT calculations are powerful tools for investigating reaction mechanisms, predicting geometries of reactants, transition states, and products, and calculating reaction energetics. For instance, an ab initio study on the S(_N)2 reaction of methyl p-nitrobenzenesulfonate with a chloride anion has been performed to understand the energy profile and solvation effects in an ionic liquid. nih.gov Such studies can elucidate the role of the solvent and the electronic effects of the nitro group on the leaving group ability of the sulfonate. The electron-withdrawing nitro group is known to enhance the leaving group ability of the sulfonate by stabilizing the negative charge on the departing anion. oregonstate.edu Ab initio studies have also been used to investigate the relationship between the electronic properties of nitroarenes, such as their electron affinity, and their biological activity. nih.gov
DFT studies have been employed to investigate nucleophilic substitution reactions of various alkyl halides and sulfonates. researchgate.net These studies often focus on calculating local reactivity descriptors, such as Fukui functions, to predict the most likely sites for nucleophilic attack. For arylsulfonates, DFT calculations can model the electronic structure and predict how substituents on the aromatic ring influence the reactivity of the sulfonate ester.
Benchmark ab initio and DFT studies on S(_N)2 reactions provide a framework for understanding the potential energy surfaces of these reactions. nih.gov For a hypothetical reaction involving this compound, DFT calculations could be used to:
Determine the activation energies for S(_N)2 reactions at the carbon bearing the bromine versus the carbon bearing the sulfonate, thus quantifying the regioselectivity.
Model the transition state geometries for these reactions.
Calculate the reaction enthalpies and free energies to predict the thermodynamic favorability of different reaction pathways.
The table below presents a hypothetical comparison of calculated activation energies for nucleophilic attack at the two potential electrophilic sites in this compound, based on general principles of leaving group ability.
| Reaction Site | Leaving Group | Relative Activation Energy (Qualitative) |
| C-Br | Br⁻ | Higher |
| S-O | ⁻OSO₂-C₆H₄-NO₂ | Lower |
This table is illustrative and not based on published computational data for this specific molecule.
Advanced Methodologies and Future Research Directions
Flow Chemistry Approaches for Synthesis and Reactions
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonate esters like 2-Bromopropyl 4-nitrobenzene-1-sulfonate, including enhanced safety, improved reaction control, and greater scalability. The synthesis of related aryl sulfonyl chlorides has been successfully demonstrated in flow, mitigating the risks associated with highly reactive reagents like chlorosulfonic acid. mdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is critical for optimizing the yield and purity of the final product.
The application of flow chemistry can be envisioned for both the formation of the sulfonate ester from 4-nitrobenzenesulfonyl chloride and 2-bromopropanol, and for subsequent reactions involving the title compound. For instance, nucleophilic substitution reactions at the 2-bromopropyl moiety could be efficiently carried out in a flow reactor, allowing for rapid screening of reaction conditions and nucleophiles. unimi.itgoogle.com
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |
| Safety | Minimized reaction volumes and rapid heat dissipation reduce the risk of thermal runaways. | Important when dealing with energetic nitroaromatic compounds. |
| Control | Precise control over residence time, temperature, and mixing leads to higher selectivity and yields. | Crucial for minimizing side products in the sulfonation and subsequent reactions. |
| Scalability | Seamless transition from laboratory to production scale by extending the operation time or using parallel reactors. | Enables efficient large-scale production for potential industrial applications. |
| Automation | Automated systems allow for high-throughput screening of reaction conditions and reagents. | Facilitates the rapid development of novel transformations involving the compound. |
Photoredox Catalysis and Electrochemical Methods for Transformations
Recent advancements in photoredox catalysis and electrochemical synthesis open up new avenues for the transformation of this compound. These methods provide mild and selective ways to form and cleave chemical bonds, often avoiding the need for harsh reagents.
Electrochemical methods have been successfully employed for the synthesis of sulfonate esters through the anodic oxidation of inorganic sulfites in the presence of alcohols. nih.govresearchgate.net This approach could potentially be adapted for the synthesis of the target compound. Furthermore, electrochemical methods can be used to induce transformations at either the 2-bromopropyl or the 4-nitrobenzenesulfonyl moiety. For example, reductive cleavage of the C-Br bond or reduction of the nitro group could be achieved under controlled electrochemical conditions.
Photoredox catalysis, on the other hand, excels at generating radical intermediates under mild conditions, enabling a wide range of transformations. researchgate.netorganicreactions.org For this compound, photoredox-mediated approaches could be used for C-C and C-heteroatom bond formation at the secondary carbon of the propyl chain. acs.org Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst, could enable cross-coupling reactions that are otherwise challenging. researchgate.net
Asymmetric Catalysis in Reactions Involving this compound
The presence of a stereocenter at the 2-position of the propyl group makes asymmetric catalysis a critical area of research for this compound. Enantiomerically pure forms of the compound could exhibit distinct biological activities or serve as valuable chiral building blocks.
Asymmetric synthesis of the target compound could be achieved through the use of a chiral catalyst in the esterification step, or by starting from an enantiomerically enriched 2-bromopropanol. More significantly, asymmetric catalysis can be employed in reactions involving the chiral center. For example, enantioconvergent nucleophilic substitution reactions of the racemic 2-bromopropyl group could be achieved using chiral transition metal catalysts. acs.orgdntb.gov.ua This would allow for the synthesis of a single enantiomer of a substituted product from the racemic starting material.
Recent developments in the use of chiral sulfide (B99878) and selenide (B1212193) catalysts for asymmetric reactions could also be relevant. rsc.org Furthermore, chiral nucleophilic catalysts have been designed to mimic enzymatic action and can be used for kinetic resolution or asymmetric synthesis. tcd.ie
Table 2: Potential Asymmetric Transformations of this compound
| Reaction Type | Catalytic System | Potential Outcome |
| Enantioconvergent Nucleophilic Substitution | Chiral Nickel or Palladium Complexes | Synthesis of enantioenriched products from the racemic starting material. mit.edu |
| Kinetic Resolution | Chiral Nucleophilic Catalysts | Separation of the enantiomers of the starting material through selective reaction of one enantiomer. |
| Asymmetric Cross-Coupling | Chiral Ligands with Transition Metals | Formation of new C-C or C-heteroatom bonds with control of stereochemistry. |
Development of Novel Reagents and Catalytic Systems
The development of novel reagents and catalytic systems is paramount to unlocking the full synthetic potential of this compound. The reactivity of the compound is dictated by the leaving group ability of the 4-nitrobenzenesulfonate and the susceptibility of the C-Br bond to nucleophilic attack or radical formation.
New catalytic systems could be designed to selectively activate one of these reactive sites. For instance, novel ligands for transition metal catalysts could enhance the efficiency and selectivity of cross-coupling reactions at the 2-bromopropyl position. The 4-nitrobenzenesulfonyl group itself is a highly reactive moiety, often used to activate alcohols for nucleophilic substitution. The development of new catalysts could enable its participation in novel transformations beyond its traditional role as a leaving group.
Chemoenzymatic Transformations
Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful strategy for the synthesis and transformation of this compound. Enzymes can operate under mild conditions and exhibit high enantio- and regioselectivity, which is particularly advantageous for a chiral molecule like the target compound.
Lipases, for instance, could be employed for the kinetic resolution of racemic 2-bromopropanol prior to the esterification step, providing an enantiomerically enriched precursor. researchgate.net Alternatively, enzymes could be used to directly catalyze the esterification of 4-nitrobenzenesulfonic acid with 2-bromopropanol with high enantioselectivity. Furthermore, other classes of enzymes could be explored for the selective functionalization of the molecule, for example, at the nitro group or the aromatic ring. The enzymatic synthesis of sugar esters of fatty acids demonstrates the potential of enzymes in ester formation. mdpi.com
Advanced Spectroscopic Techniques for in situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and developing new ones. Advanced spectroscopic techniques, particularly in situ methods, provide real-time insights into the species present in a reaction mixture, allowing for the identification of intermediates and the elucidation of reaction pathways.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. nih.govmt.com By tracking the vibrational frequencies of key functional groups, such as the sulfonate ester, the nitro group, and the C-Br bond, it is possible to follow the consumption of reactants and the formation of products and intermediates in real time. acs.orgrsc.orgacs.org This information is invaluable for optimizing reaction conditions and understanding the underlying mechanism.
Green Chemistry Principles in the Synthesis and Application of the Compound
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. acs.orgsigmaaldrich.com Applying these principles to the synthesis and application of this compound is essential for sustainable chemical innovation.
Key green chemistry considerations include the use of renewable feedstocks, the selection of safer solvents, and the design of energy-efficient processes. sigmaaldrich.comresearchgate.net For the synthesis of the target compound, this could involve exploring bio-based routes to the starting materials and utilizing catalytic methods to minimize waste. The development of a green and facile approach for the synthesis of nitro heteroaromatics in water highlights the potential for more environmentally friendly nitration methods. scribd.com Furthermore, designing applications of the compound that lead to biodegradable end products would be a crucial aspect of a green life cycle.
Table 3: Application of Green Chemistry Principles
| Principle | Application to this compound |
| Prevention | Designing synthetic routes with high atom economy to minimize waste. acs.org |
| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |
| Designing Safer Chemicals | Considering the toxicological profile of the compound and its derivatives in potential applications. |
| Safer Solvents and Auxiliaries | Using water or other green solvents in synthesis and reactions. |
| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. sigmaaldrich.com |
| Use of Renewable Feedstocks | Exploring bio-based sources for the propyl and benzene (B151609) moieties. |
| Reduce Derivatives | Minimizing the use of protecting groups through the use of selective catalysts. acs.org |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org |
| Design for Degradation | Ensuring that the compound and its downstream products are biodegradable. |
| Real-time analysis for Pollution Prevention | Using in situ monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
